molecular formula C16H28N2OS B2923955 4-cyclopentanecarbonyl-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane CAS No. 1421491-69-1

4-cyclopentanecarbonyl-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane

Cat. No.: B2923955
CAS No.: 1421491-69-1
M. Wt: 296.47
InChI Key: VIKUDQVXGQNRFV-UHFFFAOYSA-N
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Description

4-cyclopentanecarbonyl-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane is a complex organic compound that features a unique combination of a cyclopentanecarbonyl group, a pyrrolidinylmethyl group, and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentanecarbonyl-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazepane ring, followed by the introduction of the cyclopentanecarbonyl group and the pyrrolidinylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentanecarbonyl-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring could lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or thioethers.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a useful tool for studying biochemical pathways.

    Medicine: It may have potential as a therapeutic agent, particularly if it can be shown to interact with specific molecular targets involved in disease processes.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 4-cyclopentanecarbonyl-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane exerts its effects is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biochemical pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives, as well as compounds containing cyclopentanecarbonyl or pyrrolidinylmethyl groups. Examples include:

    Thiazepane derivatives: Compounds with similar ring structures but different substituents.

    Cyclopentanecarbonyl derivatives: Compounds with the same carbonyl group but different ring structures.

    Pyrrolidinylmethyl derivatives: Compounds with the same pyrrolidinylmethyl group but different core structures.

Uniqueness

What sets 4-cyclopentanecarbonyl-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane apart is its unique combination of these three functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

cyclopentyl-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2OS/c19-16(14-6-1-2-7-14)18-10-5-11-20-13-15(18)12-17-8-3-4-9-17/h14-15H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKUDQVXGQNRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCSCC2CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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